molecular formula C5H9Cl2O2P B14587953 (2-Propoxyethenyl)phosphonic dichloride CAS No. 61499-67-0

(2-Propoxyethenyl)phosphonic dichloride

Cat. No.: B14587953
CAS No.: 61499-67-0
M. Wt: 203.00 g/mol
InChI Key: XINZBKOQFQOVCK-UHFFFAOYSA-N
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Description

(2-Propoxyethenyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C5H9Cl2O2P. This compound is characterized by the presence of a phosphonic dichloride group attached to a 2-propoxyethenyl moiety. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propoxyethenyl)phosphonic dichloride typically involves the reaction of phosphorus trichloride with an appropriate alcohol and alkene. One common method is the reaction of phosphorus trichloride with 2-propoxyethanol in the presence of a base to form the desired compound. The reaction conditions often include controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Propoxyethenyl)phosphonic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Addition Reactions: The double bond in the 2-propoxyethenyl group can participate in addition reactions with various electrophiles.

    Hydrolysis: The compound can be hydrolyzed to form phosphonic acid derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonic dichlorides, while addition reactions can produce a range of addition products.

Scientific Research Applications

(2-Propoxyethenyl)phosphonic dichloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Propoxyethenyl)phosphonic dichloride involves its interaction with nucleophiles and electrophiles. The phosphonic dichloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The double bond in the 2-propoxyethenyl group can also participate in addition reactions, further expanding the range of possible reactions and products.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloroethenyl)phosphonic dichloride
  • (2-Methoxyethenyl)phosphonic dichloride
  • (2-Ethoxyethenyl)phosphonic dichloride

Uniqueness

(2-Propoxyethenyl)phosphonic dichloride is unique due to the presence of the 2-propoxyethenyl group, which imparts specific reactivity and properties to the compound. This makes it distinct from other similar compounds and allows for unique applications in various fields.

Properties

CAS No.

61499-67-0

Molecular Formula

C5H9Cl2O2P

Molecular Weight

203.00 g/mol

IUPAC Name

1-(2-dichlorophosphorylethenoxy)propane

InChI

InChI=1S/C5H9Cl2O2P/c1-2-3-9-4-5-10(6,7)8/h4-5H,2-3H2,1H3

InChI Key

XINZBKOQFQOVCK-UHFFFAOYSA-N

Canonical SMILES

CCCOC=CP(=O)(Cl)Cl

Origin of Product

United States

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